An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets. This has led to the development of drugs and clinical candidates for a wide range of therapeutic areas, including oncology, autoimmune diseases, and neurodegenerative disorders.[2]
Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated potent inhibitory activity against a variety of kinases, which are crucial regulators of cellular processes.[2] Notable examples include inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies and PI3K/mTOR dual inhibitors for conditions like pulmonary fibrosis. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through substitution at various positions of the bicyclic ring system.[3]
This guide focuses on a specific derivative, Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate . The introduction of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position provides a valuable intermediate for further chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups, while the ester at the 6-position can be readily modified, for instance, through amidation, to explore structure-activity relationships in drug discovery programs.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 1234616-07-9 | [4] |
| Molecular Formula | C₈H₆BrN₃O₂ | [4] |
| Molecular Weight | 256.06 g/mol | [4] |
| IUPAC Name | methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate | [4] |
| SMILES | COC(=O)C1=NN2C(=NC=C2Br)C=C1 | [] |
| InChI Key | GTMUMEVVAXZMNO-UHFFFAOYSA-N | [4] |
Synthesis and Mechanism
The synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate can be logically approached in a two-step sequence starting from commercially available materials. The core imidazo[1,2-b]pyridazine ring is first constructed, followed by a regioselective bromination at the electron-rich 3-position.
Step 1: Synthesis of Methyl imidazo[1,2-b]pyridazine-6-carboxylate (Intermediate)
The foundational step is the construction of the imidazo[1,2-b]pyridazine core. This is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[6] In this proposed synthesis, the key starting material is Methyl 6-aminopyridazine-3-carboxylate.
Reaction Scheme:
Caption: Proposed synthesis of the intermediate.
Detailed Protocol:
-
Reaction Setup: To a solution of Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add a mild base like sodium bicarbonate (2.0 eq).
-
Addition of Reagent: To the stirred suspension, add bromoacetaldehyde (1.1 eq) dropwise at room temperature. The use of bromoacetaldehyde diethyl acetal followed by in-situ hydrolysis under acidic conditions is a common and effective alternative.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to afford Methyl imidazo[1,2-b]pyridazine-6-carboxylate.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively easy to remove.
-
Base: A mild base like sodium bicarbonate is used to neutralize the hydrobromic acid formed during the cyclization, driving the reaction to completion without promoting side reactions.
-
Reagent: Bromoacetaldehyde provides the two-carbon unit required to form the imidazole ring.
Step 2: Bromination of Methyl imidazo[1,2-b]pyridazine-6-carboxylate
The second step involves the regioselective bromination of the imidazo[1,2-b]pyridazine core. The 3-position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such heterocyclic systems.[7]
Reaction Scheme:
Caption: Bromination of the intermediate to the final product.
Detailed Protocol:
-
Reaction Setup: Dissolve Methyl imidazo[1,2-b]pyridazine-6-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate.
Causality of Experimental Choices:
-
Brominating Agent: NBS is a preferred reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, which helps in achieving high regioselectivity.
-
Solvent: Acetonitrile is a suitable solvent as it is polar enough to dissolve the reactants but is generally unreactive towards NBS under these conditions.
Reactivity and Potential Applications
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the bromine atom at the 3-position and the ester functionality at the 6-position.
Cross-Coupling Reactions at the 3-Position
The C-Br bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in the exploration of structure-activity relationships for the development of novel therapeutic agents.
Caption: Key reactions of the target molecule.
Modification of the 6-Carboxylate Group
The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly to a variety of amides through reaction with amines. This functionalization is crucial for modulating the pharmacokinetic properties of potential drug candidates, such as solubility and cell permeability.
Potential as a Kinase Inhibitor Scaffold
Given that the imidazo[1,2-b]pyridazine core is a well-established scaffold for kinase inhibitors, Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate serves as an excellent starting point for the synthesis of libraries of compounds to be screened against various kinases. The ability to diversify at both the 3- and 6-positions allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target kinase.
Conclusion
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its synthesis from readily available starting materials is feasible through a logical two-step process involving the construction of the heterocyclic core followed by regioselective bromination. The presence of two distinct functional handles, a bromine atom and a methyl ester, makes it a highly versatile intermediate for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in their drug discovery and development endeavors.
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Figure 1. The core structure and IUPAC numbering of the imidazo[1,2-b]pyridazine ring system (left) and the chemical structure of the kinase inhibitor Ponatinib (right).
